3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid
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Overview
Description
3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of indene derivatives, which are characterized by a fused ring system containing both aromatic and non-aromatic components. The presence of dicyanomethylene and carboxylic acid groups in its structure makes it a versatile molecule with significant potential in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the Perkin reaction followed by the Knoevenagel condensation. The Perkin reaction is used to form the indene core, while the Knoevenagel condensation introduces the dicyanomethylene group. The reaction conditions often include the use of acetic anhydride and triethylamine as catalysts .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-organic frameworks (MOFs) as catalysts to enhance the efficiency and yield of the reaction. For example, zirconium-based MOFs have been employed to facilitate the synthesis of dicyanomethylene derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indene ring.
Scientific Research Applications
3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of bioactive molecules.
Medicine: Research has indicated potential therapeutic applications, including the development of drugs with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of organic solar cells and other electronic materials due to its unique electronic properties
Mechanism of Action
The mechanism of action of 3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor in organic solar cells, facilitating the transfer of electrons and enhancing the efficiency of the device. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indene derivatives such as 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid and various polymethine dyes. These compounds share structural similarities but differ in their functional groups and specific applications .
Uniqueness
What sets 3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid apart is its unique combination of dicyanomethylene and carboxylic acid groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in the fields of organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C13H6N2O3 |
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Molecular Weight |
238.20 g/mol |
IUPAC Name |
3-(dicyanomethylidene)-1-oxoindene-5-carboxylic acid |
InChI |
InChI=1S/C13H6N2O3/c14-5-8(6-15)10-4-12(16)9-2-1-7(13(17)18)3-11(9)10/h1-3H,4H2,(H,17,18) |
InChI Key |
DBTZELVPDDPXMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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